molecular formula C13H23NO5 B1668286 Capryloyl glutamic acid CAS No. 31462-07-4

Capryloyl glutamic acid

Cat. No. B1668286
CAS RN: 31462-07-4
M. Wt: 273.33 g/mol
InChI Key: JCQLZKNHLVROBO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capryloyl glutamic acid is an amino acid.

Scientific Research Applications

Environmental Impact of Biobased Chemicals

Capryloyl glutamic acid, derived from glutamic acid, contributes to the synthesis of biobased chemicals. These chemicals, compared to their petrochemical equivalents, can have varying environmental impacts. For instance, certain biobased products like N-methylpyrrolidone and N-vinylpyrrolidone show lesser environmental impact, while others require improvements to compete effectively with petrochemical processes (Lammens et al., 2011).

Production with Gel-Entrapped Microorganisms

Research on using microorganisms, like Corynebacterium glutamicum, entrapped in polyacrylamide gel, has shown effectiveness in producing glutamic acid. This approach demonstrates an innovative method for glutamic acid production, which can be linked to the development of capryloyl glutamic acid (Slowinski & Charm, 1973).

Medical Applications

Glutamic acid analogs, such as capryloyl glutamic acid, have been researched for their potential use in the medical field, particularly in receptor antagonism. These compounds have shown activity against specific metabotropic glutamate receptors, which has implications for treatments in neurological conditions (Bessis et al., 2003).

Enhancing Phagocytosis and Killing of Bacteria

The use of enzymes to degrade capsules made of poly-gamma-glutamic acid has shown to improve the phagocytosis and killing of encapsulated Bacillus anthracis. This indicates the potential of capryloyl glutamic acid derivatives in enhancing the effectiveness of phagocytic cells against certain pathogens (Scorpio et al., 2006).

Role in Neurobiology

The study of glutamate receptors, to which capryloyl glutamic acid may bind or influence, has revealed their complex roles in excitotoxicity, oxidative stress, and aging in the central nervous system. This research provides insight into how derivatives of glutamic acid might interact with these receptors (Michaelis, 1998).

Sensor Development for Glutamate Detection

Research into micro and nanostructured sensor platforms for glutamate detection provides groundwork for potential applications of capryloyl glutamic acid in sensor technology. These sensors have critical applications in clinical and food industries (Jamal et al., 2018).

properties

CAS RN

31462-07-4

Product Name

Capryloyl glutamic acid

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

(2S)-2-(octanoylamino)pentanedioic acid

InChI

InChI=1S/C13H23NO5/c1-2-3-4-5-6-7-11(15)14-10(13(18)19)8-9-12(16)17/h10H,2-9H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1

InChI Key

JCQLZKNHLVROBO-JTQLQIEISA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Other CAS RN

31462-07-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Capryloyl glutamic acid;  L-Glutamic acid, N-(1-oxooctyl)-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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